REACTION_CXSMILES
|
[CH2:1]([CH:3]1[O:5][CH2:4]1)[Cl:2].[CH2:6]([Cl:11])[CH:7]([OH:10])[CH2:8][Cl:9]>O>[CH2:6]([Cl:11])[CH:7]([OH:10])[CH2:8][Cl:9].[OH2:5].[CH2:1]([CH:3]1[O:5][CH2:4]1)[Cl:2] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CCl)O)Cl
|
Name
|
alkali hydroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CCl)O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are mixed
|
Type
|
ADDITION
|
Details
|
treated with steam in a reactor column at a temperature below 55° C.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CCl)O)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
O.C(Cl)C1CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |